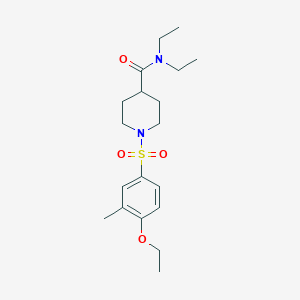
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide, also known as EMA401, is a drug that has gained attention for its potential therapeutic benefits in treating chronic pain. The drug was initially developed by Spinifex Pharmaceuticals and is currently undergoing clinical trials.
作用機序
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide works by blocking the activity of the angiotensin II type 2 receptor (AT2R), which is involved in the transmission of pain signals. By inhibiting the activity of this receptor, this compound can reduce the transmission of pain signals to the brain, resulting in pain relief.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on the AT2R, with minimal activity on other receptors. This selectivity is thought to contribute to the drug's efficacy in reducing pain without causing significant side effects. This compound has also been shown to have a long half-life, which allows for sustained pain relief.
実験室実験の利点と制限
One advantage of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is its selectivity for the AT2R, which makes it a useful tool for studying the role of this receptor in pain transmission. However, the drug's specificity also limits its use in studying other receptors involved in pain signaling. Additionally, the cost and availability of this compound may be a limitation for some research labs.
将来の方向性
Future research on 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide could focus on further understanding the drug's mechanism of action and potential uses in treating other types of chronic pain. Additionally, studies could investigate the safety and efficacy of combining this compound with other pain medications. Finally, research could explore the potential use of this compound in other areas, such as cancer treatment or neurodegenerative diseases.
合成法
The synthesis of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide involves multiple steps, starting with the reaction of 3-methyl-4-nitrophenol with ethyl vinyl ether to form 3-methyl-4-ethoxyphenol. This is followed by the reaction with p-toluenesulfonyl chloride to form 1-(4-ethoxy-3-methylbenzenesulfonyl)-4-hydroxybenzene. The final step involves the reaction of this compound with N-(2-methoxyethyl)piperidine-4-carboxamide to form this compound.
科学的研究の応用
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide has been studied extensively for its potential use in treating chronic pain. Multiple preclinical studies have shown that the drug can effectively reduce pain without causing significant side effects. Clinical trials have also shown promising results, with this compound demonstrating efficacy in reducing pain associated with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
特性
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-5-20(6-2)19(22)16-10-12-21(13-11-16)26(23,24)17-8-9-18(25-7-3)15(4)14-17/h8-9,14,16H,5-7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJIOKWDTDTGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7684063.png)


![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)


![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)




